Angelic acid amide
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Overview
Description
Angelic acid amide is a natural product found in Delairea odorata with data available.
Scientific Research Applications
Metal-Catalyzed Amide Bond Forming Reactions
Amides, including Angelic Acid Amide, serve as crucial building blocks in synthetic organic chemistry. They hold significant pharmacological potential and are used as raw materials in industries for producing plastics, detergents, and lubricants. Metal-catalyzed methods for synthesizing amides in environmentally friendly aqueous mediums have gained attention, emphasizing green chemistry approaches (García-Álvarez et al., 2013).
Mechanism of Amide Formation in Aqueous Media
Investigations into the mechanism of amide formation, crucial for understanding how this compound can be synthesized, involve the study of reactions between carboxylic acid and amines in aqueous media. Such research is foundational for bioconjugation processes and has implications in biochemical applications (Nakajima & Ikada, 1995).
Catalytic Amide Formation
Catalytic methods for directly combining carboxylic acids and amines to form amides are of increasing importance, given their widespread applications in biological and synthetic structures. This area of study seeks to create more efficient and selective catalytic processes, aligning with green chemistry principles (Lundberg et al., 2014).
Nonclassical Routes for Amide Bond Formation
Non-traditional methods for constructing amide bonds have been extensively researched, particularly for the last two decades. This includes catalytic direct formation methods and the use of carboxylic acid and amine surrogates, which have significant relevance for the synthesis of compounds like this compound (De Figueiredo et al., 2016).
Functionalized Porous Compounds with Amide Groups
The use of amide groups in porous frameworks for producing interactions with guest molecules has implications in material science. This research is valuable for the development of new materials with specific properties, including those based on this compound (Hasegawa et al., 2007).
Biosynthesis of Angelic Acid Derivatives
Biological pathways have been engineered for the production of Angelic Acid derivatives like angelyl-CoA, highlighting the potential for microbial production as an alternative to chemical synthesis. This approach offers sustainable and scalable production methods for pharmaceutical compounds (Callari et al., 2018).
Properties
Molecular Formula |
C5H9NO |
---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
(Z)-2-methylbut-2-enamide |
InChI |
InChI=1S/C5H9NO/c1-3-4(2)5(6)7/h3H,1-2H3,(H2,6,7)/b4-3- |
InChI Key |
KFTHUBZIEMOORC-ARJAWSKDSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)N |
SMILES |
CC=C(C)C(=O)N |
Canonical SMILES |
CC=C(C)C(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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